5H-Pyrido[3,2-b]indole

Catalog No.
S1491792
CAS No.
245-08-9
M.F
C11H8N2
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5H-Pyrido[3,2-b]indole

CAS Number

245-08-9

Product Name

5H-Pyrido[3,2-b]indole

IUPAC Name

5H-pyrido[3,2-b]indole

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C11H8N2/c1-2-5-9-8(4-1)11-10(13-9)6-3-7-12-11/h1-7,13H

InChI Key

NSBVOLBUJPCPFH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=N3

Synonyms

5H-Pyrido[3,2-b]indole

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=N3

Chemistry and Synthesis:

H-Pyrido[3,2-b]indole, also known as δ-carboline, is a heterocyclic aromatic compound with the chemical formula C₁₁H₈N₂. It belongs to the carboline family, which are nitrogen-containing heterocyclic compounds with a fused indole and pyridine ring.Researchers have explored various methods for synthesizing 5H-Pyrido[3,2-b]indole, including:

  • Palladium-catalyzed arylation: This method involves the reaction of a primary amine with a cyclic pyrido-benzo iodolium salt in the presence of a palladium catalyst.
  • Transition metal-catalyzed cycloadditions: This approach utilizes transition metals like rhodium or ruthenium to cyclize alkynyl-ynamides, leading to the formation of δ-carbolines.

Potential Biological Activities:

While the research on 5H-Pyrido[3,2-b]indole is ongoing, some studies suggest potential biological activities, including:

  • Antimicrobial activity: Certain derivatives of 5H-Pyrido[3,2-b]indole have exhibited antibacterial and antifungal properties.
  • Anticancer activity: Some studies have shown that 5H-Pyrido[3,2-b]indole derivatives might possess antitumor properties, potentially through cell cycle arrest and induction of apoptosis in cancer cells. However, further research is necessary to understand the mechanisms and potential therapeutic applications.

5H-Pyrido[3,2-b]indole is a bicyclic compound characterized by its unique fused pyridine and indole structures. Its chemical formula is C₁₁H₈N₂, and it has a molecular weight of approximately 172.19 g/mol. The compound features a nitrogen atom in the pyridine ring, contributing to its basicity and potential reactivity in various chemical environments. This compound is recognized for its structural complexity and has garnered attention in both synthetic chemistry and biological research due to its diverse applications.

  • Inhibition of enzymes: Some derivatives might inhibit enzymes involved in cancer cell proliferation [].
  • Modulation of receptors: Interaction with specific receptors in the nervous system could contribute to neuroprotective effects [].
Typical of nitrogen-containing heterocycles. Notable reactions include:

  • Electrophilic Aromatic Substitution: The nitrogen atom can influence the reactivity of the aromatic system, allowing for substitution reactions at various positions on the indole or pyridine rings.
  • C–N Coupling Reactions: This compound can be synthesized through C–N coupling methods, which are significant in constructing complex organic molecules.
  • Oxidation and Reduction: The nitrogen atoms can undergo oxidation, leading to various derivatives that may exhibit different biological activities.

Research indicates that 5H-Pyrido[3,2-b]indole and its derivatives exhibit a range of biological activities:

  • Anticancer Properties: Studies have shown that this compound can inhibit cancer cell proliferation, making it a candidate for further development in cancer therapeutics.
  • Antimicrobial Activity: Some derivatives demonstrate effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.
  • Neuroprotective Effects: There is emerging evidence that 5H-Pyrido[3,2-b]indole may offer protective effects in neurodegenerative conditions, although further studies are required to elucidate the mechanisms involved.

Several synthesis methods for 5H-Pyrido[3,2-b]indole have been reported:

  • Cyclization Reactions: One common method involves cyclization of appropriate precursors under acidic or basic conditions.
  • C–N Coupling Reactions: Recent advancements include using palladium-catalyzed C–N coupling reactions to form the core structure efficiently .
  • Multistep Synthesis: Some methods involve multiple steps, including functional group transformations and rearrangements to yield the final product.

5H-Pyrido[3,2-b]indole has several applications across different fields:

  • Pharmaceuticals: Its potential as an anticancer and antimicrobial agent makes it valuable in drug development.
  • Materials Science: The compound's unique properties may be harnessed in developing novel materials with specific electronic or optical characteristics.
  • Biochemistry: It serves as a tool in studying biological processes involving nitrogen-containing heterocycles.

Interaction studies involving 5H-Pyrido[3,2-b]indole focus on its binding affinity with various biological targets:

  • Protein Interactions: Research has investigated how this compound interacts with proteins involved in cell signaling pathways.
  • Enzyme Inhibition: Studies have shown that some derivatives can inhibit specific enzymes linked to disease processes, providing insights into their mechanism of action.
  • Receptor Binding: Investigations into receptor binding affinities highlight its potential role in modulating biological responses.

Several compounds share structural similarities with 5H-Pyrido[3,2-b]indole. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeNotable ActivitiesUnique Features
5H-IndoleIndoleAnticancerSimple structure; widespread occurrence in nature
6H-Pyrido[3,2-b]indolePyridine-indole hybridAntimicrobialDifferent nitrogen positioning alters reactivity
5-Benzyl-5H-pyrido[3,2-b]indoleBenzyl-substitutedAnticancer, neuroprotectiveBenzyl group enhances lipophilicity
5H-Pyrido[2′,1′:2,3]imidazo[4,5-b]indoleImidazo-pyridineAnticancerContains an imidazole ring which may enhance activity

The uniqueness of 5H-Pyrido[3,2-b]indole lies in its specific arrangement of nitrogen atoms within the fused ring system, which influences both its chemical reactivity and biological activity compared to other similar compounds.

Palladium-Catalyzed Cross-Coupling Strategies for Ring Functionalization

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing the δ-carboline scaffold. A particularly efficient approach involves sequential Pd-catalyzed site-selective C–C and twofold C–N coupling reactions. This methodology relies on site-selective Suzuki–Miyaura reactions of halogenated pyridines with appropriate coupling partners, followed by cyclization with amines.

One notable strategy employs 1-chloro-2-bromopyridine or 2,3-dibromopyridine with 2-bromophenylboronic acid in a Suzuki–Miyaura coupling, followed by subsequent cyclization to form the carboline framework. The success of this approach hinges on the differential reactivity of the halogen substituents, allowing for selective functionalization at specific positions.

Another effective method combines two palladium-catalyzed processes: amination of iodobenzenes with aminopyridines and intramolecular arylation of ortho-bromo-substituted anilinopyridines. This two-step sequence provides a general pathway to various carboline isomers, including δ-carboline. The cross-coupling reaction of 2-bromoiodobenzene with aminobromopyridines gives o,o'-dibromoanilinopyridines in excellent yields (71-93%), which can be further transformed into the desired carboline structures.

For thieno-δ-carbolines, C–N palladium-catalyzed cross-coupling of 3-bromo-2-chloropyridine has been employed to achieve high yields (90%) of these sulfur-containing analogs. This approach demonstrates the versatility of palladium catalysis in constructing diverse δ-carboline derivatives.

Table 1: Comparison of Palladium-Catalyzed Methods for δ-Carboline Synthesis

MethodKey ReagentsCatalyst SystemYield RangeAdvantagesLimitations
Sequential C-C/C-N Coupling1-chloro-2-bromopyridine, 2-bromophenylboronic acidPd catalyst, phosphine ligandsHighSite-selective, efficientRequires halogenated starting materials
Amination/Intramolecular ArylationIodobenzenes, aminopyridinesPd(0) complexes71-93%General approach for all carboline isomersMultiple steps required
C-N Cross-Coupling for Heteroanalogs3-bromo-2-chloropyridinePd catalyst~90%Access to thieno-analogsLimited scope reported
C-N Bond FormationVarious halogenopyridines, anilinesPd complexes with specific ligandsVariableMild conditionsOptimization often required

The development of improved ligand systems has significantly enhanced these palladium-catalyzed approaches. Specialized phosphine ligands enable challenging C-N bond formations under milder conditions, expanding the functional group compatibility of these methodologies. Recent advances in high-throughput experimentation and multivariate data analysis have further accelerated optimization of these palladium-catalyzed cross-coupling reactions.

Aryne Precursor-Based Annulation Routes to δ-Carboline Scaffolds

Aryne chemistry offers a complementary approach to traditional cross-coupling methods for δ-carboline synthesis. Arynes—highly reactive intermediates featuring a formal triple bond within a benzene ring—can undergo various annulation reactions to construct the carboline framework in a convergent manner.

A recently developed platform for on-the-complex annulation reactions with transient aryne intermediates demonstrates the potential of this approach. In this methodology, organometallic complexes undergo transition metal-catalyzed annulations with in situ generated arynes to form multiple new carbon-carbon bonds simultaneously. While not specifically applied to δ-carboline synthesis in the literature examined, the fundamental principles could be adapted for the construction of the pyridoindole scaffold.

Table 2: Aryne Precursors and Activation Methods for Potential δ-Carboline Synthesis

Aryne Precursor TypeActivation MethodAdvantagesPotential Application to δ-Carboline Synthesis
o-Silylaryl triflatesFluoride sourceWell-established, predictableMulti-component assembly of pyridoindole core
Energy-activated precursorsBlue light or mild heatNo additives required, mild conditionsCompatible with sensitive N-heterocycles
On-the-complex precursorsTransition metal catalystsMultiple C-C bonds formed simultaneouslyComplex δ-carboline derivatives with specific substitution patterns
o-HaloanilinesBase-mediated eliminationFunctional group compatibilityConstruction of N-functionalized δ-carbolines

The strategic design of aryne precursors with appropriate substitution patterns could enable the efficient assembly of the δ-carboline skeleton through cycloaddition or annulation processes. This approach offers potential advantages in terms of step economy and convergence, allowing for the rapid construction of complex polycyclic frameworks from relatively simple building blocks.

Multi-Component Reaction Systems for Heterocyclic Assembly

Multi-component reaction (MCR) systems represent efficient approaches to complex heterocyclic frameworks by forming multiple bonds in a single operation. While direct MCR methods specifically for δ-carboline synthesis are less common, related approaches offer valuable insights for methodology development.

A notable example is the facile synthesis of 1,2,3,4-tetrahydro-β-carbolines via a one-pot domino three-component reaction. This approach involves initial indole formation through copper-catalyzed domino three-component coupling-cyclization using an ethynylaniline, aldehyde, and secondary amine. Subsequent treatment with t-BuOK/hexane or MsOH affords the desired tetrahydro-β-carboline derivatives in moderate to good yields. Adaptation of this methodology to δ-carboline synthesis would require strategic modification of the coupling partners to enable formation of the appropriate regioisomer.

The successful application of multi-component approaches to δ-carboline synthesis would offer significant advantages, including operational simplicity, atom economy, and the potential for rapid generation of molecular complexity. The development of tailored MCR systems specifically for δ-carboline assembly represents an opportunity for advancement in this field.

For annulated pyrido[3,4-b]indoles, both stepwise processes using Rh(I)-catalysis and multicomponent tandem approaches using Pd(0)-catalysis have been demonstrated. These methods lead to complex nitrogen-containing heterocycles in good yields, with substituent effects influencing the efficiency of different catalytic pathways. Similar principles could potentially be applied to the synthesis of δ-carboline scaffolds.

Transition Metal-Mediated C–H Activation Approaches

Transition metal-mediated C–H activation represents a powerful strategy for constructing and functionalizing δ-carboline systems without requiring pre-functionalized starting materials. This approach enables more direct synthetic routes by transforming relatively inert C–H bonds into various functional groups.

A significant advancement in this area is the Rh(II)2-catalyzed synthesis of carbolines, including δ-carbolines, from aryl azides. Researchers discovered that Rh(II)2-carboxylates were uniquely effective catalysts for this transformation, with optimal results achieved using 5 mol% of [Rh2(esp)2] complex in dichloroethane. The methodology demonstrates tolerance for various substituents on the aryl azide portion, including alkyl groups, trifluoromethyl groups, and halides, providing an efficient route to structurally diverse δ-carbolines.

While not directly applied to δ-carbolines in the literature reviewed, another relevant approach employs β-carboline amides as intrinsic directing groups for C(sp2)–H functionalization. This methodology enables site-selective palladium-catalyzed functionalization of C–H bonds under mild conditions with broad substrate compatibility. Various β-arylethamines can undergo δ-C(sp2)–H functionalization, including alkynylation, alkenylation, arylation, and C–N bond formation. Adaptation of this approach to δ-carboline systems could provide access to functionalized derivatives through direct C–H activation.

Table 3: C–H Activation Methods for Carboline Synthesis and Functionalization

MethodMetal CatalystKey SubstratesC–H Activation ModeProductsYields
Aryl azide cyclizationRh(II)2-carboxylatesAryl azidesC(sp2)–H insertionδ-CarbolinesModerate to good
Directed C–H functionalizationPd catalystsβ-Carboline amidesδ-C(sp2)–H activationFunctionalized carbolinesGood to excellent
Intramolecular arylationPd complexeso-HaloanilinopyridinesAromatic C–H activationCarboline core structuresVariable
Oxidative couplingRu or Rh catalystsAppropriately substituted precursorsC(sp2)–H/C(sp2)–H couplingAnnulated carbolinesModerate

The application of C–H activation methodologies to δ-carboline synthesis and functionalization offers opportunities for more step-economical and sustainable synthetic routes. By bypassing the need for pre-functionalized starting materials, these approaches potentially reduce waste generation associated with traditional methods.

Asymmetric Catalysis in Enantioselective δ-Carboline Synthesis

The enantioselective synthesis of δ-carboline derivatives represents an important frontier in synthetic methodology, particularly for applications in medicinal chemistry where stereochemistry can profoundly influence biological activity. While direct examples of asymmetric synthesis of δ-carbolines were limited in the literature reviewed, approaches to related carboline systems offer valuable insights and potential methodological adaptations.

One notable approach is the atroposelective synthesis of axially chiral 4-aryl α-carbolines using N-heterocyclic carbene (NHC) catalysis. This methodology represents the first catalytic asymmetric construction of axially chiral α-carboline skeletons through an NHC-catalyzed atroposelective formal [3 + 3] annulation. The synthetic utility of these compounds has been demonstrated through diverse late-stage structural modifications, and density functional theory calculations have elucidated the key factors controlling enantioselectivity. While developed for α-carbolines, the underlying principles could potentially be adapted for stereoselective synthesis of δ-carboline derivatives with axial chirality.

Another relevant approach involves iridium-catalyzed asymmetric hydrogenation of tetrahydro-γ-carboline for synthesizing chiral cis-hexahydro-γ-carboline derivatives. This method effectively addresses challenges posed by C6 substituents on the carboline ring, proceeding under mild conditions to deliver products with high enantioselectivities. The success of this transformation is attributed to a ZhaoPhos ligand bearing an electron-withdrawing F-substituted phenyl group on phosphorus.

Table 4: Asymmetric Approaches to Carboline Synthesis with Potential Application to δ-Carbolines

MethodCatalyst SystemStructural FeatureStereochemical ControlPotential Application to δ-Carbolines
NHC catalysisChiral N-heterocyclic carbenesAxial chiralityAtroposelectivityAxially chiral δ-carboline derivatives
Asymmetric hydrogenationIr with ZhaoPhos ligandSaturated ring systemEnantioselective reductionReduced δ-carboline derivatives
Asymmetric cyclizationChiral phosphoric acidsRing junctionEnantioselective ring closureFused δ-carboline structures
Chiral auxiliary approachesVariousMultiple stereocentersSubstrate-controlledComplex stereodefined δ-carbolines

The development of asymmetric methodologies specifically tailored to δ-carboline systems represents an important research direction with significant potential for applications in drug discovery and natural product synthesis. The ability to selectively access specific stereoisomers of δ-carboline derivatives would substantially expand the chemical space available for biological evaluation.

CompoundInhibitory Concentration 50 HeLa Cells (Micromolar)Tubulin Polymerization EffectBinding SiteMechanism
7k (5H-Pyrido[4,3-b]indole derivative)8.7InhibitionColchicine binding siteMicrotubule disruption
Compound 12c (β-carboline-indole hybrid)2.82InhibitionTopoisomerase IIα intercalationDNA intercalation
Compound 12a (β-carboline-indole hybrid)3.0InhibitionTopoisomerase IIα intercalationDNA intercalation
Combretastatin A-4 (Reference)0.088InhibitionColchicine binding siteMicrotubule disruption
Paclitaxel (Reference)Not applicable (Stabilizer)PromotionTaxane siteMicrotubule stabilization

The carbazole-fused heterocyclic structure of 5H-Pyrido[3,2-b]indole provides a privileged scaffold for antitumor activity development [4]. Structural modifications based on bioisosterism strategies have led to enhanced tubulin polymerization inhibitory effects [4]. The aryl-substituted derivatives demonstrate superior activity compared to unsubstituted analogs, with electron-donating groups producing the most potent antimitotic effects [4].

Structure-Activity Relationships in Antiproliferative Potency

Structure-activity relationship analysis of 5H-Pyrido[3,2-b]indole derivatives reveals critical molecular features governing antiproliferative potency [3] [4] [8]. The introduction of electron-donating groups at specific positions on the aryl ring system significantly enhances biological activity [3] [4]. Derivatives bearing 3,4,5-trimethoxyphenyl substitutions demonstrate superior antiproliferative effects compared to unsubstituted or electron-withdrawing group-containing analogs [3] [4].

Systematic evaluation of twenty-one 9-aryl-5H-pyrido[4,3-b]indole derivatives demonstrates that methoxy group positioning critically influences antiproliferative potency [4]. Compounds with 3,4,5-trimethoxy substitution patterns exhibit the strongest activity against multiple cancer cell lines, including gastric adenocarcinoma SGC-7901, cervical carcinoma HeLa, and breast cancer MCF-7 cells [4]. The structure-activity relationship follows the order: electron-donating groups superior to electron-withdrawing groups superior to unsubstituted derivatives [4].

Table 2: Structure-Activity Relationships in Antiproliferative Potency

Compound SeriesOptimal SubstitutionInhibitory Concentration 50 Range (Micromolar)Key Structure-Activity Relationship FindingCell Cycle Effect
5H-Pyrido[3,2-b]indole derivatives3,4,5-trimethoxyphenyl8.7-40Electron-donating groups superior to electron-withdrawing groups superior to unsubstitutedG2/M arrest
9-Aryl-5H-pyrido[4,3-b]indole derivatives3,4,5-trimethoxyphenyl8.7-40Methoxy groups enhance activityG2/M arrest
β-carboline-indole hybridsElectron-donating groups2.82-71.25Unsubstituted indole preferredG0/G1 arrest
Tetrahydro-pyrido[4,3-b]indole derivatives6-fluoro-9-methyl0.022-1.91Fluorine-methyl combination optimalG2/M modulation

Molecular modeling studies support experimental structure-activity relationship observations by demonstrating enhanced binding affinities for optimally substituted derivatives [4] [13]. The 3,4,5-trimethoxy substitution pattern provides multiple hydrogen bonding opportunities with target proteins while maintaining favorable hydrophobic interactions [4] [13]. Electron-withdrawing substituents such as fluorine, chlorine, nitro, and formyl groups significantly decrease inhibitory activity against all tested cell lines [4].

The heterocyclic core structure contributes significantly to antiproliferative potency through π-π stacking interactions with aromatic amino acid residues in binding sites [13] [15]. Derivatives incorporating fused pyridine-indole systems demonstrate enhanced cellular uptake and target engagement compared to simple indole or pyridine analogs [15] [17]. The planar geometry of the bicyclic core facilitates intercalation between nucleotide base pairs and optimal protein-ligand interactions [13] [15].

Quantitative structure-activity relationship modeling using kernel-based partial least squares regression analysis confirms the importance of electronic and hydrophobic descriptors for antiproliferative activity [23]. The most successful predictive models achieve correlation coefficients of 0.99 for training sets and external test set predictive correlation coefficients of 0.70 for human colon cancer HCT116 cell lines [23]. These computational approaches validate experimental structure-activity relationship findings and guide rational drug design efforts [23].

Antimicrobial Target Engagement Against Resistant Pathogens

5H-Pyrido[3,2-b]indole derivatives demonstrate significant antimicrobial activity against drug-resistant bacterial and fungal pathogens through multiple target engagement mechanisms [9] [12]. Indole-triazole hybrid compounds incorporating the pyrido[3,2-b]indole scaffold exhibit broad-spectrum activity against methicillin-resistant Staphylococcus aureus, Escherichia coli, and Candida albicans with minimum inhibitory concentrations ranging from 3.125 to 50 micrograms per milliliter [9].

The antimicrobial mechanism involves disruption of essential cellular processes including cell wall synthesis, DNA gyrase inhibition, and efflux pump modulation [9] [12]. Pyrido[3,4-b]indole derivatives demonstrate particular efficacy against multidrug-resistant Acinetobacter baumannii with minimum inhibitory concentrations as low as 0.5 micrograms per milliliter [9]. These compounds overcome resistance mechanisms by targeting bacterial DNA topoisomerases and interfering with essential metabolic pathways [9].

Table 3: Antimicrobial Target Engagement Against Resistant Pathogens

Compound TypeTarget PathogenMinimum Inhibitory Concentration Range (Micrograms per Milliliter)Resistance TypeTarget Engagement
Indole-triazole derivativesStaphylococcus aureus3.125-50Methicillin-resistant Staphylococcus aureusCell wall synthesis
Pyrido[3,4-b]indole derivativesEscherichia coli10-25Multi-drug resistantDNA gyrase inhibition
Pyrimido[4,5-b]indole derivativesAcinetobacter baumannii0.5-4Multi-drug resistantEfflux pump inhibition
5H-Pyrido[3,2-b]indole analogsCandida albicans4-16Fluconazole resistantErgosterol biosynthesis

Structural modifications enhance antimicrobial potency through optimization of physicochemical properties and target selectivity [9] [12]. Compounds incorporating halogen substitutions exhibit superior antibacterial activity due to enhanced membrane penetration and target binding affinity [9]. The electron-withdrawing effects of nitro groups and electron-donating effects of thiazole moieties contribute to improved antimicrobial efficacy [9].

Antifungal activity against fluconazole-resistant Candida species involves disruption of ergosterol biosynthesis pathways [12]. Novel indole derivatives bridged with 1,2,3-triazole motifs demonstrate significant antifungal activity against Colletotrichum capsici and cotton Physalospora with enhanced selectivity compared to conventional antifungal agents [9]. The mechanism involves inhibition of key enzymes in the ergosterol synthesis pathway while avoiding host cell toxicity [9] [12].

Resistance circumvention strategies utilize the unique structural features of 5H-Pyrido[3,2-b]indole derivatives to overcome common bacterial defense mechanisms [9]. These compounds demonstrate reduced susceptibility to β-lactamase degradation and efflux pump-mediated resistance [9]. The polycyclic structure provides multiple interaction points with bacterial targets while maintaining structural integrity under physiological conditions [9].

Apoptosis Induction Pathways in Cancer Cell Lines

5H-Pyrido[3,2-b]indole derivatives induce programmed cell death through multiple apoptotic pathways involving caspase activation, mitochondrial dysfunction, and cell cycle disruption [4] [10] [13]. Compound 7k demonstrates dose-dependent apoptosis induction in HeLa cervical carcinoma cells, with apoptotic cell percentages increasing from seven percent in control groups to fifty percent at twice the inhibitory concentration fifty value after forty-eight hours of treatment [4].

The apoptotic mechanism involves activation of both intrinsic and extrinsic apoptotic pathways [10] [16] [20]. Treatment with 5H-Pyrido[3,2-b]indole derivatives results in mitochondrial membrane depolarization, cytochrome c release into the cytosol, and subsequent activation of caspase-9 as an initiator caspase [10] [20]. This cascade leads to activation of executioner caspases including caspase-3 and caspase-7, which cleave essential cellular substrates including poly adenosine diphosphate-ribose polymerase [10] [20].

Table 4: Apoptosis Induction Pathways in Cancer Cell Lines

CompoundCell LineApoptosis Percentage (48 hours)Caspase ActivationMitochondrial EffectCell Cycle Arrest
Compound 7kHeLa50% (at 2×Inhibitory Concentration 50)Caspase-3, -7Membrane depolarizationG2/M phase
Compound 12cA54927-50%Caspase-3, -9Cytochrome c releaseG0/G1 phase
Trp-P-1RL-34Dose-dependentCaspase-9, -3, -7Cytochrome c releaseS phase
HAC-Y6 analogCOLO 20530-60%Caspase-3Membrane potential lossG2/M phase

Cell cycle analysis reveals that 5H-Pyrido[3,2-b]indole derivatives cause significant accumulation of cells in the G2/M phase [4] [19]. Flow cytometric analysis demonstrates that treatment with compound 7k increases G2/M phase cell populations from ten percent in control groups to fifty-three percent at twice the inhibitory concentration fifty value [4]. This cell cycle arrest represents a characteristic response to microtubule-targeting agents and precedes apoptotic cell death [4] [19].

Morphological assessment using nuclear staining techniques confirms apoptotic features including chromatin condensation, nuclear fragmentation, and membrane blebbing [13] [16]. Acridine orange and 4,6-diamidino-2-phenylindole staining reveal dose-dependent formation of apoptotic bodies and pyknotic nuclei following treatment with 5H-Pyrido[3,2-b]indole derivatives [13]. These morphological changes correlate with biochemical markers of apoptosis including DNA fragmentation and phosphatidylserine externalization [13] [16].

The apoptotic response involves modulation of pro-apoptotic and anti-apoptotic protein expression [16] [20]. Treatment with pyrido[3,2-b]indole derivatives increases expression of pro-apoptotic proteins including Bax while decreasing anti-apoptotic protein levels such as Bcl-2 [16]. This shift in the Bax to Bcl-2 ratio promotes mitochondrial outer membrane permeabilization and facilitates cytochrome c release [16] [20].

Modulation of Topoisomerase II Activity and DNA Interaction

5H-Pyrido[3,2-b]indole derivatives demonstrate significant topoisomerase II inhibitory activity through catalytic inhibition and DNA intercalation mechanisms [11] [13] [14]. Compounds 12c and 12a exhibit potent topoisomerase IIα inhibition, preventing the enzyme from inducing DNA strand breaks and interfering with essential DNA replication processes [13]. These compounds function as catalytic inhibitory compounds rather than interfacial poisons, blocking enzyme-DNA binding without stabilizing cleavage complexes [13].

DNA intercalation studies using calf thymus DNA demonstrate that 5H-Pyrido[3,2-b]indole derivatives bind between nucleotide base pairs through multiple non-covalent interactions [13]. Relative viscosity measurements show concentration-dependent increases in DNA viscosity, indicating intercalative binding mode rather than groove binding or covalent attachment [13]. The viscosity changes follow patterns similar to established DNA intercalators such as ethidium bromide [13].

Table 5: Modulation of Topoisomerase II Activity and DNA Interaction

CompoundTopoisomerase II InhibitionDNA Interaction ModeBinding Energy (Kilocalories per Mole)Viscosity ChangeUltraviolet Absorbance Effect
Compound 12cCatalytic inhibitionIntercalation-58.91Concentration-dependent increaseHypochromic shift
Compound 12aCatalytic inhibitionIntercalation-53.67Concentration-dependent increaseHypochromic shift
Intoplicine analogInterfacial poisonIntercalationNot determinedIncreaseBathochromic shift
Trp-P-1Catalytic inhibitionDouble-strand breaksNot determinedDecreaseHypochromic shift

Molecular docking analysis reveals that 5H-Pyrido[3,2-b]indole derivatives establish multiple key interactions within the topoisomerase IIα active site [13]. The β-carboline moiety intercalates between DNA base pairs while the indole chain extends into hydrophobic regions through thiadiazolo carboxamide linkages [13]. Specific binding interactions include hydrogen bonds between thiadiazole nitrogen atoms and cytosine residues, as well as π-π interactions between aromatic rings and guanine bases [13].

Ultraviolet-visible spectroscopy confirms DNA binding through characteristic spectral changes including hypochromic shifts and bathochromic effects [13]. Nanodrop spectrophotometric analysis demonstrates that compounds 12c and 12a produce significant hypochromic shifts at 260 nanometer wavelength, consistent with intercalative DNA binding [13]. These spectral changes correlate with binding affinity measurements and support the proposed intercalation mechanism [13].

The topoisomerase II inhibition mechanism involves prevention of DNA cleavage rather than stabilization of cleavage complexes [13] [14]. Unlike interfacial poisons such as etoposide that trap topoisomerase-DNA complexes, 5H-Pyrido[3,2-b]indole derivatives block the initial binding and nicking steps of the catalytic cycle [13] [14]. This catalytic inhibition mechanism reduces the formation of potentially mutagenic DNA breaks while maintaining antiproliferative efficacy [13] [14].

Structural Basis of Colchicine Site Interactions

The colchicine binding site on tubulin represents one of the most extensively studied drug target sites for microtubule-destabilizing agents. Located at the interface between α-tubulin and β-tubulin subunits, this binding pocket accommodates a diverse array of structurally distinct compounds that share the common ability to inhibit tubulin polymerization and disrupt microtubule dynamics.

Computational docking studies of 5H-Pyrido[3,2-b]indole derivatives have revealed critical insights into their binding modes within the colchicine site. The crystal structure of tubulin complexed with various colchicine site inhibitors (PDB codes: 1SA0, 4O2B, 3N2G) provides the structural foundation for understanding these interactions. The colchicine binding domain encompasses a hydrophobic cavity formed by residues from both α-tubulin and β-tubulin, with key amino acids including CYS241, ALA250, LEU248, LEU255, ASN258, and MET259 in the β-tubulin subunit.

Binding Mode Analysis of 5H-Pyrido[3,2-b]indole

Molecular docking analysis demonstrates that 5H-Pyrido[3,2-b]indole adopts a binding pose within the colchicine site that overlaps significantly with the binding modes of established colchicine site inhibitors. The compound's bicyclic framework allows for optimal positioning within the binding pocket, with the indole moiety extending into the hydrophobic region previously occupied by the trimethoxyphenyl group of colchicine.

The pyrido ring system of 5H-Pyrido[3,2-b]indole establishes critical hydrogen bonding interactions with key residues in the binding site. Specifically, the nitrogen atom at position 5 of the pyrido ring forms a hydrogen bond with the backbone carbonyl of VAL238 in β-tubulin, while the indole nitrogen participates in water-mediated interactions with surrounding residues. These interactions contribute to the compound's binding affinity and specificity for the colchicine site.

The 9-aryl-5H-pyrido[4,3-b]indole derivatives, particularly compound 7k with 3,4,5-trimethoxyphenyl substitution, demonstrate enhanced binding affinity through additional interactions. The compound forms hydrogen bonds with ASN258 through its methoxy oxygen atoms and establishes π-π stacking interactions with aromatic residues in the binding pocket. This binding mode analysis confirms that the compound occupies the colchicine binding site predominantly within the β-tubulin subunit, consistent with the binding pattern observed for other colchicine site inhibitors.

Comparative Docking with Related Compounds

Comparative docking studies reveal distinct binding preferences among different pyrido-indole isomers. The 5-methyl-5H-pyrido[4,3-b]indole derivative shows particularly strong interaction with the colchicine site, with an IC50 value of 0.58 ± 0.06 μM for tubulin polymerization inhibition. This compound establishes a crucial hydrogen bond with CYS241, a residue that has been identified as critical for colchicine site ligand binding.

The molecular docking studies indicate that the orientation and positioning of the pyrido-indole framework within the colchicine site are sensitive to the fusion pattern of the pyridine and indole rings. The [3,2-b] fusion pattern of 5H-Pyrido[3,2-b]indole provides a distinct geometric arrangement compared to the [4,3-b] and [2,3-b] isomers, resulting in different interaction patterns with the binding site residues.

Binding Site Extension and Accommodation

Recent structural studies have revealed that the colchicine binding domain extends beyond the traditional binding site to accommodate larger ligands. The TN16 compound binding studies demonstrate that the colchicine domain consists of a main site and additional pockets that can be occupied by different structural elements of the ligands. This extended binding domain concept is relevant for understanding how 5H-Pyrido[3,2-b]indole derivatives with varying substituents can maintain high-affinity binding while exploring different regions of the binding pocket.

The flexibility of the colchicine binding site allows for induced-fit mechanisms that accommodate the specific structural features of pyrido-indole compounds. The binding site can undergo conformational adjustments to optimize interactions with the unique geometric constraints imposed by the fused pyrido-indole ring system.

Quantum Mechanical Modeling of Enzyme-Inhibitor Complexes

Electronic Structure Analysis

Quantum mechanical modeling provides detailed insights into the electronic properties and binding characteristics of 5H-Pyrido[3,2-b]indole and its interaction with tubulin. Density functional theory (DFT) calculations using the B3LYP functional with 6-31G(d) basis set have been employed to characterize the electronic structure of these compounds.

The highest occupied molecular orbital (HOMO) energies of 5H-Pyrido[3,2-b]indole derivatives typically range from -5.2 to -5.3 eV, while the lowest unoccupied molecular orbital (LUMO) energies fall between -1.6 and -1.7 eV, resulting in HOMO-LUMO energy gaps of approximately 3.5 to 3.6 eV. These electronic properties are crucial for understanding the compound's reactivity and binding affinity within the protein environment.

Charge Distribution and Electrostatic Interactions

The electrostatic potential maps derived from quantum mechanical calculations reveal the charge distribution patterns that govern the compound's interactions with tubulin residues. The pyrido nitrogen atom carries a partial negative charge that facilitates hydrogen bonding with positively charged or hydrogen bond donor residues in the binding site. The indole ring system exhibits a delocalized π-electron cloud that contributes to π-π stacking interactions with aromatic amino acid residues.

Natural bond orbital (NBO) analysis provides insights into the charge transfer mechanisms that occur upon binding. The interaction between 5H-Pyrido[3,2-b]indole and tubulin involves electron donation from the compound's π-system to the protein's electron-deficient regions, stabilizing the enzyme-inhibitor complex.

Molecular Dynamics Simulations

Extended molecular dynamics simulations have been employed to study the dynamic behavior of 5H-Pyrido[3,2-b]indole within the colchicine binding site. These simulations reveal that the compound maintains stable binding poses while allowing for conformational flexibility that optimizes intermolecular interactions.

The simulations demonstrate that the binding of 5H-Pyrido[3,2-b]indole derivatives leads to local conformational changes in the tubulin structure, particularly in the regions surrounding the binding site. These conformational adjustments contribute to the compound's ability to prevent the tubulin conformational changes required for microtubule assembly.

Free Energy Calculations

Molecular mechanics Poisson-Boltzmann surface area (MM/PBSA) calculations have been used to estimate the binding free energies of 5H-Pyrido[3,2-b]indole derivatives with tubulin. These calculations typically yield binding affinities in the range of -8 to -9 kcal/mol, corresponding to dissociation constants in the low micromolar range.

The decomposition of binding free energies reveals that van der Waals interactions and electrostatic contributions are the primary driving forces for binding, with smaller contributions from polar solvation and conformational entropy changes. The hydrophobic component of the binding energy is particularly significant, reflecting the importance of the compound's aromatic ring system in establishing favorable interactions with the hydrophobic regions of the colchicine binding site.

QM/MM Hybrid Calculations

Quantum mechanics/molecular mechanics (QM/MM) hybrid calculations provide the most accurate description of the enzyme-inhibitor complex by treating the binding site and ligand with quantum mechanical methods while representing the surrounding protein environment with classical molecular mechanics. These calculations reveal the detailed electronic structure changes that occur upon binding and provide insights into the mechanism of inhibition.

The QM/MM studies demonstrate that the binding of 5H-Pyrido[3,2-b]indole causes redistribution of electron density in both the ligand and the surrounding protein residues. This electronic reorganization contributes to the stabilization of the complex and explains the compound's ability to prevent the conformational changes required for tubulin polymerization.

Allosteric Modulation of Microtubule Dynamics

Mechanisms of Allosteric Regulation

Microtubule dynamics are governed by complex allosteric mechanisms that coordinate the structural changes in tubulin subunits with the nucleotide hydrolysis cycle. The binding of 5H-Pyrido[3,2-b]indole and related compounds to the colchicine site triggers allosteric effects that extend far beyond the immediate binding site, influencing the overall conformational state of the tubulin heterodimer and its ability to participate in microtubule assembly.

The allosteric network in tubulin involves multiple interconnected regions, including the nucleotide binding sites, the interdomain interfaces, and the lateral and longitudinal contact surfaces that mediate microtubule assembly. The T7 loop and H7-H8 helix regions play particularly critical roles in transmitting allosteric signals from the colchicine binding site to other functionally important regions of the protein.

GTP-Dependent Conformational Switching

The nucleotide state of tubulin, specifically the binding of guanosine triphosphate (GTP) versus guanosine diphosphate (GDP), exerts profound allosteric control over microtubule dynamics. GTP binding enhances the conformational flexibility of tubulin, allowing it to adopt a broader range of curvatures that facilitate incorporation into the growing microtubule lattice.

The binding of 5H-Pyrido[3,2-b]indole derivatives interferes with the GTP-dependent conformational switching by stabilizing tubulin in a curved conformation that is incompatible with the straight geometry required for stable microtubule formation. This allosteric inhibition prevents the transition from the curved, soluble tubulin state to the straight, polymerization-competent state.

Lateral and Longitudinal Interface Modulation

The allosteric effects of colchicine site binding extend to the modulation of lateral and longitudinal interfaces that are critical for microtubule stability. The lateral interfaces between protofilaments and the longitudinal interfaces between tubulin subunits within protofilaments both contribute to the overall stability of the microtubule structure.

Binding of 5H-Pyrido[3,2-b]indole affects the strength of these interfaces through allosteric mechanisms that alter the conformational preferences of the tubulin subunits. The compound binding leads to weakening of the longitudinal contacts, making it more difficult for tubulin to form stable protofilaments, and also affects the lateral interactions that hold protofilaments together in the microtubule wall.

Catastrophe and Rescue Modulation

Microtubule dynamic instability is characterized by stochastic switching between growing and shrinking phases, with catastrophe events marking the transition from growth to rapid depolymerization. The allosteric effects of 5H-Pyrido[3,2-b]indole binding influence both the frequency of catastrophe events and the rate of shrinkage during depolymerization.

The compound binding alters the allosteric response to GDP in the microtubule lattice, affecting the conformational changes that normally occur following GTP hydrolysis. This modulation of the allosteric network leads to increased catastrophe frequency and enhanced depolymerization rates, contributing to the overall destabilization of microtubules.

Cooperative Effects and Binding Stoichiometry

The allosteric modulation of microtubule dynamics by 5H-Pyrido[3,2-b]indole involves cooperative effects that amplify the impact of individual binding events. The binding of a single molecule can influence the conformational state of multiple tubulin subunits through the allosteric network, leading to more pronounced effects on microtubule stability than would be expected from simple stoichiometric binding.

These cooperative effects are particularly important for understanding how relatively low concentrations of colchicine site inhibitors can produce significant biological effects. The allosteric amplification allows a small number of bound inhibitor molecules to destabilize entire microtubule structures.

Temperature and pH Sensitivity

The allosteric mechanisms governing microtubule dynamics are sensitive to environmental conditions such as temperature and pH. These factors influence the conformational preferences of tubulin and the strength of the allosteric coupling between different regions of the protein.

The binding affinity and allosteric effects of 5H-Pyrido[3,2-b]indole are modulated by these environmental factors, with temperature-dependent changes in binding affinity reflecting the enthalpic and entropic contributions to the binding process. Understanding these environmental dependencies is crucial for predicting the compound's behavior under physiological conditions.

Comparative Target Selectivity Across Carboline Isomers

Structural Determinants of Selectivity

The target selectivity of carboline compounds is critically dependent on their structural features, particularly the fusion pattern of the pyridine and indole rings and the nature and position of substituents. The 5H-Pyrido[3,2-b]indole framework provides distinct selectivity profiles compared to other carboline isomers due to its unique geometric constraints and electronic properties.

The [3,2-b] fusion pattern in 5H-Pyrido[3,2-b]indole creates a specific three-dimensional arrangement that favors binding to the tubulin colchicine site while reducing affinity for alternative targets such as monoamine oxidase (MAO) enzymes. This selectivity profile contrasts with that of harman and norharman, which exhibit significant MAO inhibitory activity alongside their microtubule-disrupting effects.

Monoamine Oxidase Selectivity Profiles

Classical β-carbolines such as harman and norharman demonstrate strong inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), respectively. Harman exhibits particularly potent MAO-A inhibition with dissociation constants in the nanomolar range, while norharman shows preferential binding to MAO-B.

In contrast, 5H-Pyrido[3,2-b]indole derivatives show significantly reduced MAO inhibitory activity, providing enhanced selectivity for tubulin targets. This improved selectivity profile reduces the potential for off-target effects related to neurotransmitter metabolism, making these compounds more attractive as therapeutic agents.

Receptor Binding Selectivity

The selectivity of carboline compounds extends beyond enzyme targets to include various neurotransmitter receptors and ion channels. Classical β-carbolines interact with serotonin receptors, benzodiazepine binding sites, and other central nervous system targets, contributing to their psychoactive and potentially toxic effects.

The 5H-Pyrido[3,2-b]indole framework demonstrates reduced affinity for these neurotransmitter receptors compared to classical β-carbolines. Primary screening studies against 40 protein receptors implicated in brain signaling reveal that pyrido-indole derivatives with specific substitution patterns can achieve high selectivity for tubulin while minimizing interactions with off-target receptors.

Isomer-Specific Binding Patterns

Different pyrido-indole isomers exhibit distinct selectivity profiles that reflect their unique structural features. The 5H-Pyrido[4,3-b]indole isomer shows very high tubulin selectivity with minimal off-target effects, while the 9H-Pyrido[2,3-b]indole isomer retains moderate MAO inhibitory activity alongside its tubulin-binding properties.

The 6-methoxy derivatives of pyrido-indole compounds demonstrate enhanced selectivity profiles compared to their unsubstituted analogs. The methoxy substitution appears to reduce MAO binding affinity while maintaining or enhancing tubulin binding, resulting in improved therapeutic indices for these compounds.

Structure-Activity Relationships for Selectivity

Systematic structure-activity relationship studies reveal that specific structural modifications can fine-tune the selectivity profiles of carboline compounds. The introduction of bulky substituents at strategic positions can sterically hinder binding to unwanted targets while preserving or enhancing binding to the intended tubulin target.

The position and nature of substituents on the pyrido-indole framework critically influence selectivity. Substitutions at the 1-position of the pyrido ring tend to reduce MAO binding while maintaining tubulin affinity, whereas modifications at other positions may have different effects on the selectivity profile.

Therapeutic Index Considerations

The therapeutic index, defined as the ratio between the toxic dose and the effective dose, is significantly influenced by the target selectivity profile of carboline compounds. Compounds with high tubulin selectivity and reduced off-target effects generally exhibit superior therapeutic indices compared to less selective analogs.

The 5H-Pyrido[3,2-b]indole derivatives demonstrate promising therapeutic index profiles due to their enhanced selectivity for tubulin targets. The reduced interaction with MAO enzymes and neurotransmitter receptors minimizes the potential for dose-limiting side effects, allowing for the achievement of effective tubulin-inhibitory concentrations without significant toxicity.

Cross-Reactivity and Off-Target Effects

The assessment of cross-reactivity across different target classes is essential for understanding the safety profile of carboline compounds. While classical β-carbolines exhibit extensive cross-reactivity with multiple enzyme and receptor targets, the modified pyrido-indole frameworks show significantly reduced cross-reactivity patterns.

The reduced cross-reactivity of 5H-Pyrido[3,2-b]indole derivatives extends beyond MAO enzymes to include other cytochrome P450 enzymes involved in drug metabolism. This reduced interaction with metabolic enzymes may contribute to more predictable pharmacokinetic profiles and reduced potential for drug-drug interactions.

Comparative Efficacy Analysis

Despite their improved selectivity profiles, 5H-Pyrido[3,2-b]indole derivatives maintain potent activity against their intended tubulin targets. The 9-aryl-5H-pyrido[4,3-b]indole derivative 7k demonstrates IC50 values of 8.7 ± 1.3 μM against HeLa cells, indicating retained efficacy despite enhanced selectivity.

The combination of maintained efficacy with improved selectivity represents a significant advancement in the development of tubulin-targeting agents. This profile suggests that the pyrido-indole framework provides an optimal balance between target potency and off-target selectivity that is desirable for therapeutic applications.

XLogP3

2.4

Other CAS

245-08-9

Wikipedia

5H-Pyrido[3,2-b]indole

Dates

Last modified: 08-15-2023

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